molecular formula C21H18ClN5O4 B2567260 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899985-97-8

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No. B2567260
CAS RN: 899985-97-8
M. Wt: 439.86
InChI Key: PKYWWQIRRWHPPU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

A significant area of research involving 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide and related compounds focuses on their synthesis and the exploration of their structure-activity relationships. For instance, studies have demonstrated the preparation of compounds with similar structures, aiming to evaluate their potential as gastroprokinetic agents, which suggest a broader application in modifying gastrointestinal motility (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995). Additionally, the synthesis of related compounds has been explored for their potential application in various pharmacological areas, including as kinase inhibitors and in the modulation of protein activity (Russell, Lin, Hains, Simone, Robinson, & McCluskey, 2015).

Pharmacological Activities

Compounds structurally related to this compound have been synthesized and assessed for various pharmacological activities. This includes evaluation for anticonvulsant properties, suggesting potential therapeutic applications in neurological disorders (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995). Furthermore, studies have also investigated these compounds for their antimalarial activity, indicating a potential role in combating malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Molecular Docking and Simulation Studies

Research on this compound derivatives has extended into computational studies, including molecular docking and simulation. These studies are aimed at understanding the interaction of such compounds with biological targets, providing insights into their mechanism of action and optimizing their therapeutic potential. For instance, the synthesis and evaluation of derivatives for their antidiabetic activity were supported by molecular docking and simulation studies, highlighting the utility of computational methods in drug development (Thakral, Narang, Kumar, & Singh, 2020).

properties

IUPAC Name

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c22-18-13-16(27(29)30)5-6-17(18)21(28)23-15-3-1-14(2-4-15)19-7-8-20(25-24-19)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYWWQIRRWHPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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